

# AST5902 Trimesylate: A Technical Overview of its Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name:       | AST5902 trimesylate |           |  |  |  |
| Cat. No.:            | B8143721            | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AST5902 trimesylate is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is approved in China for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[3] AST5902 is formed via N-demethylation of Alflutinib, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] At steady state, the plasma exposure of AST5902 is comparable to that of its parent compound, Alflutinib, indicating its significant contribution to the overall clinical efficacy.[4] This technical guide provides a comprehensive overview of the antineoplastic activity of AST5902, drawing from available data on Alflutinib and its active metabolite.

## Core Mechanism of Action: EGFR Inhibition

AST5902, as the active metabolite of a third-generation EGFR TKI, exerts its antineoplastic effects by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This covalent modification is particularly effective against EGFR isoforms harboring activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while showing significantly less activity against wild-type EGFR. The inhibition of these mutated EGFRs blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.



## **Signaling Pathway**

The binding of AST5902 to mutant EGFR prevents its autophosphorylation, thereby inhibiting the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell cycle progression, apoptosis, and angiogenesis.





EGFR Signaling Pathway Inhibition by AST5902

Click to download full resolution via product page

EGFR Signaling Pathway Inhibition by AST5902



## **Quantitative Data on Antineoplastic Activity**

While specific preclinical data for AST5902, such as IC50 values against various cell lines, are not extensively available in published literature, the clinical efficacy of its parent drug, Alflutinib, provides strong evidence of its potent antineoplastic activity.

Clinical Efficacy of Alflutinib (AST2818) in NSCLC with

**EGFR T790M Mutation** 

| Parameter                                              | Result                                | Study Population                    | Reference |
|--------------------------------------------------------|---------------------------------------|-------------------------------------|-----------|
| Objective Response<br>Rate (ORR)                       | 76.7% (89 of 116)                     | Dose-expansion study<br>(40-240 mg) | [4]       |
| ORR in patients with CNS metastases                    | 70.6% (12 of 17) Dose-expansion study |                                     | [4]       |
| Phase IIb ORR                                          | 73.6% (95% CI 67.3–<br>79.3)          | 220 patients, 80 mg once daily      |           |
| Phase IIb Disease<br>Control Rate (DCR) at<br>12 weeks | 82.3% (95% CI 76.6-<br>87.1)          | 220 patients, 80 mg once daily      |           |
| Phase IIb Median<br>Progression-Free<br>Survival (PFS) | 7.6 months (95% CI<br>7.0–NA)         | 220 patients, 80 mg once daily      |           |

## Pharmacokinetic Parameters of Alflutinib and AST5902

A study on the metabolic disposition of Furmonertinib (Alflutinib) provided insights into the pharmacokinetics of the parent drug and its active metabolite, AST5902.



| Parameter                                                     | Alflutinib<br>(Parent Drug) | AST5902<br>(Active<br>Metabolite) | Condition                                                  | Reference |
|---------------------------------------------------------------|-----------------------------|-----------------------------------|------------------------------------------------------------|-----------|
| Time to maximum plasma concentration (tmax)                   | 6.0 h                       | 10.0 h                            | Single oral dose<br>in healthy male<br>volunteers          | [1]       |
| Percentage of<br>total radioactivity<br>in plasma<br>(AUC0-∞) | 1.68%                       | 0.97%                             | Single oral dose<br>of [14C]-<br>furmonertinib<br>mesylate | [1]       |
| Steady-state exposure                                         | Comparable to<br>AST5902    | Comparable to<br>Alflutinib       | Multiple oral administrations in NSCLC patients            | [4]       |

Preclinical studies have also indicated that both Alflutinib and AST5902 exhibit excellent intracranial distribution, which supports the clinical findings of efficacy in patients with central nervous system (CNS) metastases.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of AST5902 are not publicly available. However, based on standard methodologies for assessing the antineoplastic activity of EGFR inhibitors, the following protocols would be representative of the key experiments conducted.

## In Vitro Cell Proliferation Assay (IC50 Determination)

This assay is fundamental for determining the concentration of an inhibitor required to inhibit 50% of cancer cell growth.

#### 1. Cell Culture:



- Culture human NSCLC cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion) and wild-type EGFR (e.g., A549) in appropriate media (e.g., RPMI-1640 with 10% FBS).
- 2. Compound Preparation:
- Prepare a stock solution of AST5902 trimesylate in DMSO.
- Perform serial dilutions to achieve a range of final concentrations for treatment.
- 3. Cell Seeding and Treatment:
- Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to attach overnight.
- Replace the medium with fresh medium containing various concentrations of AST5902 or vehicle control (DMSO).
- 4. Incubation and Viability Assessment:
- Incubate the plates for 72 hours.
- Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours.
- Solubilize the formazan crystals and measure the absorbance at 570 nm.
- 5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.





Workflow for In Vitro Cell Proliferation Assay

Click to download full resolution via product page

Workflow for In Vitro Cell Proliferation Assay

## In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the antitumor efficacy of a compound in a living organism.

1. Animal Model:



- Use immunodeficient mice (e.g., athymic nude or NOD-SCID).
- 2. Tumor Implantation:
- Subcutaneously inject human NSCLC cells (e.g., H1975) into the flanks of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- 3. Treatment Administration:
- Randomize mice into treatment and control groups.
- Administer AST5902 trimesylate (or vehicle control) orally once daily.
- 4. Tumor Measurement and Monitoring:
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and general health.
- 5. Endpoint and Analysis:
- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
- Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
- Calculate the tumor growth inhibition (TGI) percentage.

## Western Blot Analysis for Downstream Signaling Inhibition

This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.

1. Cell Treatment and Lysis:



- Treat NSCLC cells with AST5902 for a specified time.
- Lyse the cells to extract proteins.
- 2. Protein Quantification and Electrophoresis:
- Determine protein concentration using a BCA assay.
- Separate proteins by size using SDS-PAGE.
- 3. Immunoblotting:
- Transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated and total EGFR, AKT, and ERK, as well as a loading control (e.g., GAPDH).
- Incubate with HRP-conjugated secondary antibodies.
- 4. Detection and Analysis:
- Visualize protein bands using a chemiluminescence detection system.
- Quantify band intensities to determine the extent of phosphorylation inhibition.

## Conclusion

AST5902 trimesylate is the principal active metabolite of the third-generation EGFR inhibitor Alflutinib, contributing significantly to its clinical antineoplastic activity. While detailed preclinical data for AST5902 is not widely published, the robust clinical efficacy of Alflutinib in patients with EGFR T790M-mutated NSCLC underscores the potent and selective inhibitory activity of AST5902 against mutant EGFR. Its mechanism of action involves the irreversible inhibition of mutated EGFR, leading to the suppression of critical downstream signaling pathways like MAPK and PI3K/AKT. The favorable pharmacokinetic profile, including comparable steady-state exposure to the parent drug and excellent CNS penetration, further solidifies its role as a key contributor to the therapeutic effects of Alflutinib. Further research and publication of specific preclinical data on AST5902 will be valuable for a more complete understanding of its pharmacological profile.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans PMC [pmc.ncbi.nlm.nih.gov]
- 2. allist.com.cn [allist.com.cn]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, "uncommon-G719X, S768I, L861Q") Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AST5902 Trimesylate: A Technical Overview of its Antineoplastic Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143721#ast5902-trimesylate-antineoplastic-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com